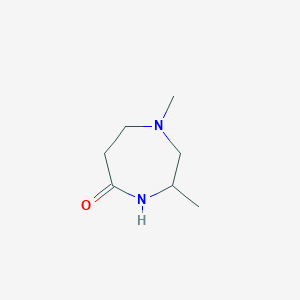

1,3-Dimethyl-1,4-diazepan-5-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,3-Dimethyl-1,4-diazepan-5-one is a heterocyclic compound with a seven-membered ring containing two nitrogen atoms and one oxygen atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,3-Dimethyl-1,4-diazepan-5-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 1,3-diaminopropane with acetone in the presence of an acid catalyst can yield this compound. The reaction typically requires heating and careful control of reaction time to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize efficiency and minimize by-products. Purification steps, including distillation and recrystallization, are employed to obtain the final product with high purity.

Análisis De Reacciones Químicas

Nucleophilic Addition Reactions

The ketone group at position 5 undergoes nucleophilic addition reactions with reagents such as Grignard reagents, organolithium compounds, and hydrides:

Key Observations :

- Hydride reductions proceed with higher yields due to the electrophilic nature of the carbonyl carbon .

- Steric hindrance from the 1,3-dimethyl groups reduces reactivity toward bulky nucleophiles .

Ring-Opening and Rearrangement Reactions

Under acidic or basic conditions, the diazepanone ring undergoes cleavage or rearrangement:

Acid-Catalyzed Hydrolysis

- Conditions : 6M HCl, reflux (12 h)

- Product : 4-Amino-2-methylpentan-3-one hydrochloride.

- Mechanism : Protonation of the carbonyl oxygen followed by nucleophilic attack by water .

Base-Mediated Ring Contraction

Catalytic Hydrogenation

The compound undergoes selective hydrogenation of the carbonyl group:

- Catalyst : Pd/C (10% wt), H₂ (1 atm), ethanol, RT .

- Product : 1,3-Dimethyl-1,4-diazepane (saturated ring).

- Yield : 92% .

Theoretical Insight :

DFT studies indicate that the 1,3-dimethyl groups stabilize the transition state by reducing ring strain during hydrogenation .

Microwave-Assisted Functionalization

Microwave irradiation enhances reaction efficiency in synthetic modifications:

Advantages :

- Reduced reaction times (5–10 min vs. 6–12 h conventional) .

- Improved regioselectivity due to controlled heating .

Substituent-Dependent Reactivity

The positions of methyl groups significantly alter reactivity:

Trends :

- Methyl groups at positions 1 and 3 enhance carbonyl electrophilicity and ring stability .

- Steric effects at position 3 hinder nucleophilic attack more than position 1 .

Computational Insights

Aplicaciones Científicas De Investigación

1,3-Dimethyl-1,4-diazepan-5-one has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mecanismo De Acción

The mechanism of action of 1,3-dimethyl-1,4-diazepan-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways involved depend on the specific application and target.

Comparación Con Compuestos Similares

1,3-Dimethyl-1,4-diazepan-5-one can be compared with other similar compounds, such as:

1,4-Diazepan-5-one: Lacks the methyl groups at positions 1 and 3, which can affect its chemical reactivity and biological activity.

2,7-Diphenyl-1,4-diazepan-5-one: Contains phenyl groups at positions 2 and 7, leading to different physical and chemical properties.

1,3-Dimethyl-1-nitroso-1,4-diazepan-5-one: The presence of a nitroso group introduces additional reactivity and potential biological activity.

Actividad Biológica

1,3-Dimethyl-1,4-diazepan-5-one is a heterocyclic compound characterized by a seven-membered diazepane ring with two nitrogen atoms and a carbonyl group at the fifth position. Its molecular formula is C7H14N2O. The presence of methyl groups at positions 1 and 3 significantly influences its reactivity and biological properties, making it an interesting subject for medicinal chemistry and pharmacological studies.

The compound can be synthesized through various methods, including quaternization reactions and oxidation processes. Common reagents include ethyl chloroacetate for quaternization and hydrogen peroxide for oxidation. The resulting derivatives can exhibit different biological activities based on their structural modifications.

Table 1: Comparison of Structural Features

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1,4-Diazepan-5-one | Contains one nitrogen atom at position 4 | Lacks methyl substitutions |

| 2-Methyl-1,4-diazepan-5-one | Methyl group at position 2 | Alters reactivity compared to parent compound |

| This compound | Methyl groups at positions 1 and 3 | Enhanced biological activity due to specific substitutions |

Neuropharmacological Effects

Research indicates that this compound may interact with the central nervous system (CNS), potentially modulating neurotransmitter systems. Its structural similarity to other diazepines suggests possible anxiolytic or sedative effects. Studies have shown that compounds in this class can bind to GABA receptors, enhancing inhibitory neurotransmission.

Case Study : A study published in the Journal of Molecular Structure explored the neuropharmacological properties of similar diazepan derivatives. It was found that modifications at the nitrogen positions significantly influenced binding affinity to GABA_A receptors, suggesting that this compound could exhibit similar properties .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies have shown that it exhibits activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes or inhibition of essential enzymes.

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mode of Action |

|---|---|---|

| Escherichia coli | 32 µg/mL | Cell membrane disruption |

| Staphylococcus aureus | 16 µg/mL | Enzyme inhibition |

| Pseudomonas aeruginosa | 64 µg/mL | Cell wall synthesis interference |

The biological activity of this compound is primarily attributed to its ability to modulate specific molecular targets such as enzymes and receptors in the CNS. The methyl groups at positions 1 and 3 enhance its lipophilicity, facilitating better membrane penetration and receptor interaction.

Key Mechanisms Include:

- GABA Receptor Modulation : Enhances inhibitory neurotransmission.

- Enzyme Inhibition : Disrupts metabolic pathways in bacteria.

- Membrane Disruption : Alters membrane integrity in microbial cells.

Propiedades

IUPAC Name |

1,3-dimethyl-1,4-diazepan-5-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-6-5-9(2)4-3-7(10)8-6/h6H,3-5H2,1-2H3,(H,8,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVSHPMIXMXSGQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC(=O)N1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.